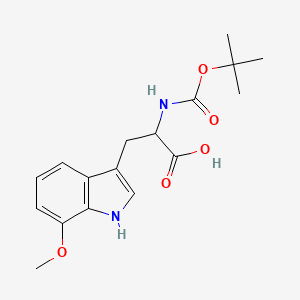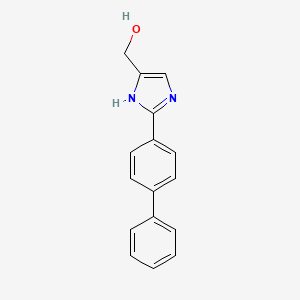
1,2-Di(2-thienyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(2-thienyl)-1,2-ethanediamine: is an organic compound that features two thiophene rings attached to an ethylenediamine backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Di(2-thienyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with ethylenediamine under controlled conditions. For example, the reaction of 2-bromothiophene with ethylenediamine in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di(2-thienyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenation with bromine or chlorine; nitration with nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Di(2-thienyl)-1,2-ethanediamine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,2-Di(2-thienyl)-1,2-ethanediamine involves its interaction with molecular targets through its thiophene rings and ethylenediamine backbone. The thiophene rings can participate in π-π interactions with aromatic residues in proteins or other biomolecules, while the ethylenediamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Di(3-thienyl)-1,2-ethanediamine: Similar structure but with thiophene rings attached at different positions.
1,2-Di(2-thienyl)ethylene: Lacks the ethylenediamine backbone, resulting in different electronic properties.
1,2-Di(2-thienyl)cyclopentadiene: Contains a cyclopentadiene ring instead of ethylenediamine.
Uniqueness: 1,2-Di(2-thienyl)-1,2-ethanediamine is unique due to the presence of both thiophene rings and an ethylenediamine backbone, which imparts distinct electronic and coordination properties. This combination makes it versatile for various applications in materials science, chemistry, and biology.
Eigenschaften
Molekularformel |
C10H12N2S2 |
|---|---|
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
1,2-dithiophen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H12N2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-10H,11-12H2 |
InChI-Schlüssel |
QOYHIHWLSZYWFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(C(C2=CC=CS2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


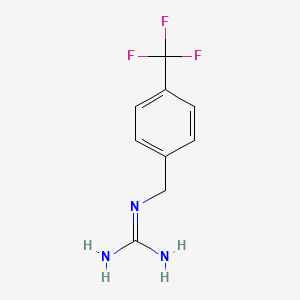
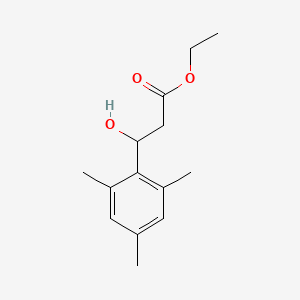
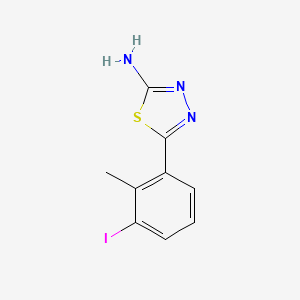

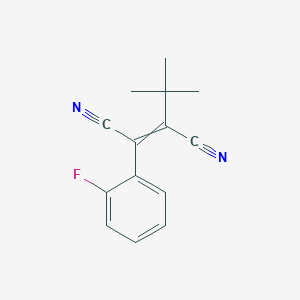
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)

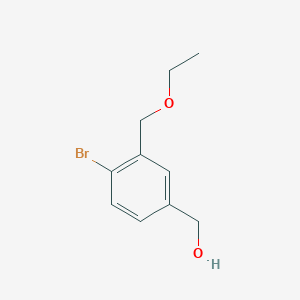
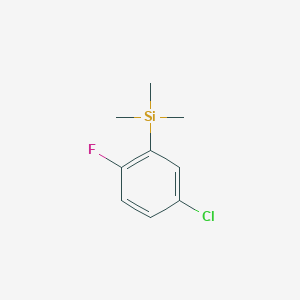
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)
![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
